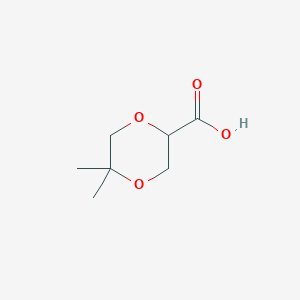
5,5-Dimethyl-1,4-dioxane-2-carboxylic acid
Descripción general
Descripción
“5,5-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the CAS Number: 1509910-62-6 . It has a molecular weight of 160.17 . The IUPAC name for this compound is 5,5-dimethyl-1,4-dioxane-2-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, Meldrum’s acid, a related compound, was synthesized in 1908 by the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Another method involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.17 . It is recommended to be stored in a refrigerated environment .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Carboxylic Acid Derivatives
Research has demonstrated the synthesis of carboxylic acid derivatives, including those structurally related to 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid, through reactions such as the interaction of benzo- and naphtho-1.3-dioxole-carboxylic acids and carbondioxide treatments to produce various carboxylic acids (Dallacker, Reichrath, & Schnackers, 1980).
Photochemical Transformations
Studies on photochemical transformations have been reported, including the Wolff rearrangement of diazo compounds related to 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid, leading to stable carboxylic acids or their esters under specific conditions (Nikolaev, Khimich, & Korobitsyna, 1985).
Biological and Material Applications
Lipase-catalyzed Synthesis
The synthesis of oligoesters from renewable resources, demonstrating potential applications of related dioxane derivatives in biobased polymers and materials. This highlights the utility of dioxane derivatives in sustainable chemistry and material science (Cruz-Izquierdo et al., 2015).
Carboxylation Reactions
The carboxylation of aryl- and alkenylboronic esters with CO2 catalyzed by rhodium compounds, yielding carboxylic acids, demonstrates a method potentially applicable to the synthesis or modification of 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid derivatives. This research underscores the significance of catalytic processes in developing functionalized carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Propiedades
IUPAC Name |
5,5-dimethyl-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBHQKOBPEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,4-dioxane-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

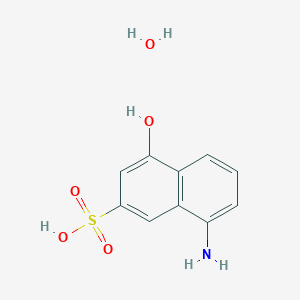
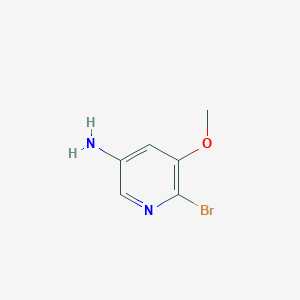

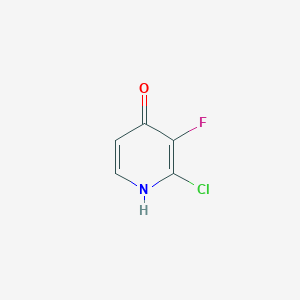

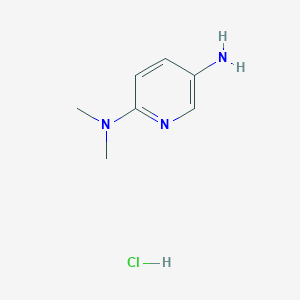

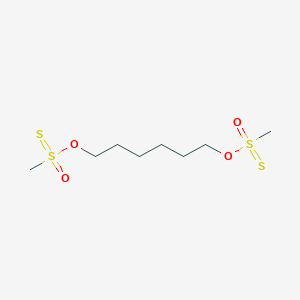
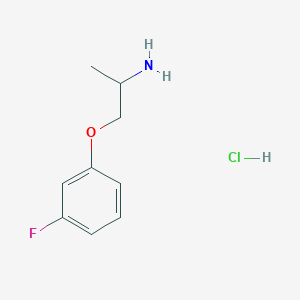


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)

![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)